![molecular formula C8H7FO5S B14122610 3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde](/img/structure/B14122610.png)
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde
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Overview
Description
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorosulfonyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde typically involves the introduction of the fluorosulfonyl group onto a benzaldehyde derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the formation of the desired sulfonyl fluoride group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorosulfonylation reactions using sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These methods are designed to be scalable and cost-effective, ensuring the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorosulfonyl group under mild conditions.
Major Products
Oxidation: 3-[(fluorosulfonyl)oxy]-4-methoxy-benzoic acid.
Reduction: 3-[(fluorosulfonyl)oxy]-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in drug discovery and development due to its reactive fluorosulfonyl group.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde involves the reactivity of its fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound’s ability to target specific molecular pathways makes it valuable in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-[(fluorosulfonyl)oxy]-benzoic acid
- 4-[(fluorosulfonyl)oxy]-benzaldehyde
- 3-[(fluorosulfonyl)oxy]-4-methyl-Benzaldehyde
Uniqueness
3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde is unique due to the presence of both a methoxy group and a fluorosulfonyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .
Biological Activity
3-[(Fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde is a compound of interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.
The compound is characterized by the presence of a fluorosulfonyl group, which enhances its electrophilic properties. The general structure can be represented as follows:
The biological activity of this compound primarily arises from its ability to react with nucleophilic residues in proteins. The fluorosulfonyl group acts as a potent electrophile, facilitating various interactions with biological macromolecules such as enzymes and receptors. Key interactions include:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by nucleophiles such as amino acids in proteins, leading to modifications that can alter protein function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes by covalently modifying active site residues, which could lead to changes in metabolic pathways .
Anticancer Potential
The compound's ability to modify protein function raises the possibility of anticancer applications. Compounds that covalently bind to proteins involved in cancer pathways can inhibit tumor growth. For example, studies have shown that similar benzaldehyde derivatives can affect cell proliferation and induce apoptosis in cancer cell lines .
Case Studies
-
Enzyme Interaction Study :
- A study investigated the interaction of this compound with serine proteases. Results indicated that the compound could effectively inhibit enzyme activity by modifying serine residues in the active site, leading to decreased substrate turnover rates.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Inhibition | Reduced activity in serine proteases | |
Anticancer | Induction of apoptosis in cancer cells |
Applications in Drug Discovery
The unique properties of this compound make it a valuable intermediate in drug development:
Properties
Molecular Formula |
C8H7FO5S |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-fluorosulfonyloxy-4-formyl-1-methoxybenzene |
InChI |
InChI=1S/C8H7FO5S/c1-13-7-3-2-6(5-10)4-8(7)14-15(9,11)12/h2-5H,1H3 |
InChI Key |
QLCNNOCENYXUSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OS(=O)(=O)F |
Origin of Product |
United States |
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